molecular formula C18H27BrClN3O3 B13736809 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide CAS No. 179474-84-1

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide

Cat. No.: B13736809
CAS No.: 179474-84-1
M. Wt: 448.8 g/mol
InChI Key: WRKNWNVTXHYOSZ-UHFFFAOYSA-N
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Description

The compound 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide is a hydrobromide salt derivative of a benzofuran carboxamide scaffold. Its core structure includes a piperidine moiety substituted with a 3-methoxypropyl group, a chlorine atom at position 5, and an amino group at position 4 of the benzofuran ring. The hydrobromide counterion enhances its solubility and stability in pharmaceutical formulations .

This compound shares structural and functional similarities with prucalopride succinate (IUPAC: 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide; butanedioic acid), a selective 5-HT₄ receptor agonist approved for chronic constipation . The hydrobromide variant is hypothesized to retain similar receptor-binding properties but may differ in pharmacokinetics due to its counterion.

Properties

CAS No.

179474-84-1

Molecular Formula

C18H27BrClN3O3

Molecular Weight

448.8 g/mol

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide

InChI

InChI=1S/C18H26ClN3O3.BrH/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H

InChI Key

WRKNWNVTXHYOSZ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Br

Origin of Product

United States

Preparation Methods

Preparation of Key Benzofuran Intermediates

  • Starting Material: Methyl 4-acetamido-2-hydroxy-3-(2-hydroxyethyl)benzoate is oxidized to form a dihydrobenzofuran intermediate. This is achieved by treatment with osmium tetroxide and sodium periodate in diethyl ether/water at 20-25°C, followed by stirring for 12 hours to yield a mixture of formyl and benzofuran carboxylate derivatives.

  • Reduction Step: The mixture is reduced with sodium borohydride to obtain methyl 4-acetamido-2-hydroxy-3-(2-hydroxyethyl)benzoate, which is subsequently cyclized to the benzofuran ring using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at room temperature.

  • Chlorination: The 5-position chloro substituent is introduced by reaction with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 25-55°C, yielding methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.

Hydrolysis and Formation of Carboxylic Acid

  • The methyl ester is hydrolyzed under acidic or basic conditions to give 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, which serves as a key intermediate for amide coupling.

Amide Coupling with Piperidinyl Amine

  • The carboxylic acid intermediate is coupled with 1-(3-methoxypropyl)piperidin-4-amine using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of hydroxybenzotriazole (HOBt) or similar additives.

  • The reaction is typically performed in acetonitrile or other suitable solvents at 10-35°C with a base like N,N-diisopropylethylamine (DIPEA) to promote amide bond formation. After stirring for several hours, the product is isolated by extraction and purification.

Conversion to Hydrobromide Salt

  • The free base amide is treated with hydrobromic acid or hydrobromide salts in an appropriate solvent to form the hydrobromide salt, improving the compound’s stability and solubility for pharmaceutical applications.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time Solvent(s) Notes
Oxidation Osmium tetroxide, sodium periodate 20-25 12 hours Diethyl ether, water Formation of benzofuran intermediate
Reduction Sodium borohydride 20-25 1-4 hours Methanol or similar Reduces aldehyde to alcohol
Cyclization DEAD, triphenylphosphine 20-25 1 hour Tetrahydrofuran (THF) Formation of benzofuran ring
Chlorination N-chlorosuccinimide (NCS) 25-55 1.5 hours Dimethylformamide (DMF) Introduces 5-chloro substituent
Hydrolysis Acidic or basic hydrolysis Variable Several hours Water or alcohol Converts methyl ester to acid
Amide coupling DCC or EDC.HCl, HOBt, DIPEA 10-35 2-4 hours Acetonitrile Coupling with piperidinyl amine
Salt formation Hydrobromic acid or hydrobromide salt Ambient 1-2 hours Ethanol or water Formation of hydrobromide salt

Research Findings and Optimization Notes

  • The oxidation and cyclization steps are critical for high yield and purity of the benzofuran core. Controlled temperature and reaction times minimize side reactions.

  • Chlorination with NCS is selective for the 5-position on the benzofuran ring, and DMF is preferred as a polar aprotic solvent for this step.

  • Carbodiimide-mediated amide coupling is efficient under mild conditions; the use of additives like HOBt reduces racemization and side products.

  • The hydrobromide salt form enhances the compound’s pharmaceutical properties, including solubility and stability.

Summary Table of Key Intermediates and Final Product

Compound Name Molecular Formula Molecular Weight (g/mol) Role in Synthesis
Methyl 4-acetamido-2-hydroxy-3-(2-hydroxyethyl)benzoate C11H13NO5 ~239 Starting material for benzofuran
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate C11H12ClNO4 ~265 Chlorinated benzofuran intermediate
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid C10H8ClNO3 ~225 Acid intermediate for coupling
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide C18H27ClN3O3 448.8 Final free base compound
Hydrobromide salt of above compound C18H27BrClN3O3 448.8 + HBr Final salt form for pharmaceutical use

Chemical Reactions Analysis

Key Reaction Pathways

The synthesis of this compound involves a multi-step process, with critical transformations including chlorination , hydrolysis , and amide coupling . Below is a detailed breakdown of each reaction sequence supported by experimental data.

Chlorination of Benzofuran Derivatives

Reaction : Chlorination of methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate

  • Reagents : N-chlorosuccinimide (NCS) in dimethylformamide (DMF)

  • Conditions : Heated to 50–55°C for 90 minutes

  • Yield : 92% (2.3 g from 2.5 g starting material)

Step Details Citations
Starting materialMethyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate
Chlorinating agentNCS (1.27 g)
SolventDMF (5 mL)
Temperature50–55°C
Reaction time90 minutes

Hydrolysis to Carboxylic Acid

Reaction : Conversion of 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate to the carboxylic acid

  • Reagents : Sodium hydroxide (NaOH) in water

  • Conditions : Heated to 75–80°C for 15 hours, followed by acidification with HCl

  • Yield : 78.5 g from unspecified starting material

Step Details Citations
Starting material4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
BaseNaOH (118.65 g)
SolventWater (1,000 mL)
Temperature75–80°C
Reaction time15 hours
WorkuppH adjusted to 3.0–4.0 with HCl; filtered and dried

Amide Coupling with Piperidine Derivative

Reaction : Formation of the target compound via amide bond formation

  • Reagents :

    • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

    • Hydroxybenzotriazole (HOBt)

    • N,N’-diisopropylethylamine (DIEA)

    • 1-(3-methoxypropyl)piperidin-4-amine

  • Conditions : Reaction at 10–20°C, then warmed to 25–35°C for 3 hours

Step Details Citations
Starting material4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (75 g)
Coupling agentsEDC·HCl (67.31 g), HOBt (23.72 g)
SolventAcetonitrile (750 mL)
BaseDIEA (90 g)
Amine reagent1-(3-methoxypropyl)piperidin-4-amine (60.48 g)
WorkupWater and ethyl acetate extraction; layers separated and washed

Critical Observations

  • Improved Process : The described method emphasizes optimized conditions for each step, including temperature control and solvent selection, to enhance yield and purity .

  • Functional Group Transformations :

    • Acetamido to amino : Hydrolysis under basic conditions removes the acetamide protecting group.

    • Ester to carboxylic acid : Saponification of the methyl ester to the carboxylic acid precursor.

    • Amide coupling : Utilizes EDC/HOBt for efficient activation of the carboxylic acid, enabling reaction with the piperidine amine.

Scientific Research Applications

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively stimulating the 5-HT4 serotonin receptors. These receptors are G-protein-coupled receptors (GPCRs) expressed in the central nervous system and peripheral tissues. Activation of these receptors enhances gastrointestinal motility by promoting the release of acetylcholine, which stimulates muscle contractions in the gut .

Comparison with Similar Compounds

Research Implications

  • Hydrobromide vs. Succinate : The hydrobromide salt may offer advantages in parenteral formulations, while succinate remains optimal for oral use due to established safety profiles .
  • Metabolites : Hydroxylated derivatives (e.g., CAS 219984-49-3) highlight metabolic pathways that could inform toxicity studies .
  • Structural Optimization : Retaining the 3-methoxypropyl-piperidine moiety is critical for 5-HT₄ agonist activity, as seen in prucalopride .

Biological Activity

The compound 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide; hydrobromide (CAS Number: 1900715-96-9) is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of the compound is C18H24ClN3O3C_{18}H_{24}ClN_{3}O_{3}, with a molecular weight of approximately 365.85 g/mol. The structure includes a benzofuran core, which is often associated with various bioactive properties.

Structural Representation

PropertyValue
Molecular FormulaC₁₈H₂₄ClN₃O₃
Molecular Weight365.854 g/mol
CAS Number1900715-96-9
SMILESCOCCCN1CCC(CC1)NC(=O)c2cc(Cl)c(N)c3ccoc23

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing piperidine and benzofuran moieties have shown significant antibacterial effects against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, which are critical in treating neurodegenerative diseases and managing urea levels in the body.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in oncology.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated various synthesized compounds for their antibacterial properties against Salmonella typhi and Bacillus subtilis. Compounds similar to the target compound exhibited moderate to strong activity, with IC50 values indicating effective inhibition at low concentrations .
  • Enzyme Inhibition Studies : Research on similar piperidine derivatives revealed strong inhibitory activity against AChE, with some compounds achieving IC50 values as low as 1.13 µM . This suggests that the target compound could also possess significant enzyme inhibition properties.
  • Cytotoxicity Assays : Investigations into the cytotoxic effects of benzofuran derivatives showed promising results against various cancer cell lines, indicating potential for development as anticancer agents .

Comparative Biological Activity Table

Activity TypeRelated CompoundsIC50 Values (µM)
AntibacterialPiperidine derivatives0.63 - 6.28
Acetylcholinesterase InhibitionSimilar benzofuran derivatives1.13 - 6.28
CytotoxicityBenzofuran analogsVaries by cell line

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